![molecular formula C18H20FN3OS B2983295 (4-((4-环丙基噻唑-2-基)甲基)哌嗪-1-基)(4-氟苯基)甲苯酮 CAS No. 1171153-65-3](/img/structure/B2983295.png)
(4-((4-环丙基噻唑-2-基)甲基)哌嗪-1-基)(4-氟苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
科学研究应用
合成和生物活性
该化合物及其衍生物一直是合成化学努力的重点,以开发具有潜在生物活性的新分子。研究表明,结构相似的化合物对各种人类病原菌表现出显着的抗菌活性。例如,与本化合物在结构上相似的哌嗪的 triazole 类似物已证明对大肠杆菌和肺炎克雷伯菌等细菌菌株具有有效的抑制作用,突出了它们作为抗菌药物开发线索的潜力 (Nagaraj, Srinivas, & Rao, 2018)。
分析化学应用
在分析化学领域,该化合物的衍生物已被用作分析标记或标准,用于开发色谱方法以分离和检测药物及其降解产物。一个例子包括使用胶束液相色谱分析氟苯甲嗪及其降解产物,展示了这些化合物在增强分析方法中的效用 (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005)。
抗癌和抗结核研究
与“(4-((4-环丙基噻唑-2-基)甲基)哌嗪-1-基)(4-氟苯基)甲苯酮”在结构上相关的化合物已被研究其潜在的抗癌和抗结核活性。例如,对[1-(4-氯苯基)环丙基] (哌嗪-1-基)甲苯酮等衍生物的研究显示出有希望的体外抗癌和抗结核作用,表明它们在治疗这些疾病中具有潜在的治疗应用 (Mallikarjuna, Padmashali, & Sandeep, 2014)。
微管蛋白聚合抑制剂
进一步的研究探索了使用衍生自吩恶嗪和吩噻嗪的 N-杂环(4-苯基哌嗪-1-基)甲苯酮作为微管蛋白聚合抑制剂。这些研究表明该化合物在开发靶向癌细胞微管蛋白动力学的新型抗癌剂中具有潜在的效用 (Prinz et al., 2017)。
作用机制
Target of Action
A structurally similar compound, a cb1 inverse agonist, binds more selectively to the cb1 receptor than the cannabinoid receptor type 2 .
Mode of Action
The structurally similar cb1 inverse agonist binds to the cb1 receptor, indicating a potential interaction with this receptor .
Biochemical Pathways
The cb1 receptor is involved in various physiological functions, suggesting that this compound may influence these functions through its interaction with the receptor .
Pharmacokinetics
It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The structurally similar cb1 inverse agonist exhibits efficacy in antagonizing the basal g protein coupling activity of cb1, as indicated by a reduction in guanosine 5′- o - (3-thio)triphosphate binding .
属性
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-15-5-3-14(4-6-15)18(23)22-9-7-21(8-10-22)11-17-20-16(12-24-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVPDOHTKCFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(4-fluorophenyl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。